![molecular formula C21H27N5O6S B10897879 2-({5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10897879.png)
2-({5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a nitrophenoxy group, and a morpholinopropyl hydrazinecarbothioamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenoxy group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The nitrophenoxy group is introduced via nitration of a phenol derivative followed by etherification.
The final step involves the coupling of the furan ring with the nitrophenoxy group and the morpholinopropyl hydrazinecarbothioamide moiety. This is usually achieved through a series of condensation reactions under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and automated reaction monitoring systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired transformations.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s potential as a biochemical probe is explored. Its ability to interact with specific biomolecules makes it useful in studying biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitrophenoxy group may interact with enzymes or receptors, while the hydrazinecarbothioamide moiety may form covalent bonds with target proteins, leading to modulation of their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Nitrophenoxy)methyl]oxirane
- 2-Methyl-5-nitrophenol
Uniqueness
Compared to similar compounds, 2-({5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups. This combination provides a distinct reactivity profile and potential for diverse applications, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C21H27N5O6S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
1-[[5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C21H27N5O6S/c1-15-3-5-18(17(13-15)26(28)29)31-14-16-4-6-19(32-16)20(27)23-24-21(33)22-7-2-8-25-9-11-30-12-10-25/h3-6,13H,2,7-12,14H2,1H3,(H,23,27)(H2,22,24,33) |
InChI Key |
QGVLFGXSZCNHLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NNC(=S)NCCCN3CCOCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



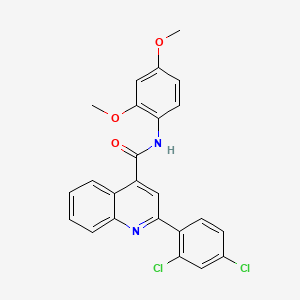
![1-[DI(1H-Indol-3-YL)methyl]-2-naphthyl methyl ether](/img/structure/B10897819.png)
![N-benzyl-2-(4-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B10897820.png)
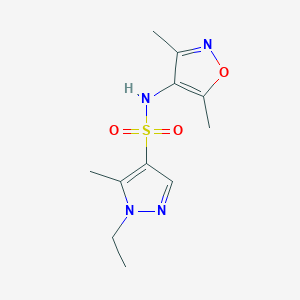
![N-benzyl-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10897823.png)
![2,2',2''-[(2,4,6-trimethylbenzene-1,3,5-triyl)tris(methanediylsulfanediyl)]tris(1-methyl-1H-imidazole)](/img/structure/B10897831.png)
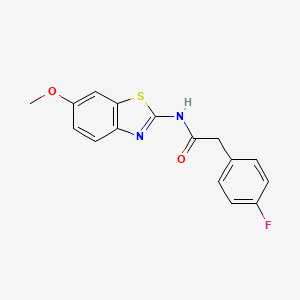
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B10897845.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-(2-methylpropanoyl)furan-2-carbohydrazide](/img/structure/B10897846.png)
![4-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B10897851.png)
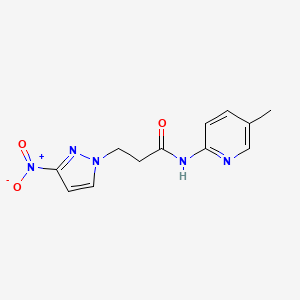
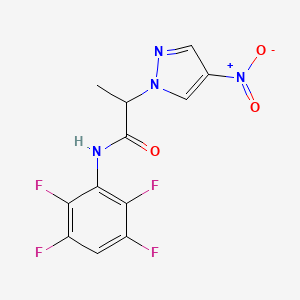
![N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10897867.png)
